Thieno[3,2-c]pyridine-6-carbohydrazide
Overview
Description
Thieno[3,2-c]pyridine-6-carbohydrazide is a chemical compound with the molecular formula C8H7N3OS and a molecular weight of 193.23 . It is used in research and is considered a heterocyclic building block .
Synthesis Analysis
The synthesis of Thieno[3,2-c]pyridine-6-carbohydrazide and its derivatives has been described in several studies . For instance, one study describes the synthesis of a related compound, N′-(2-Methylprop-2-enoyl)-4-(prop-2-en-1-yl)-4H-thieno[3,2-b]pyrrole-5-carbohydrazide, from hydrazide and methacryloyl chloride .
Molecular Structure Analysis
The molecular structure of Thieno[3,2-c]pyridine-6-carbohydrazide can be represented by the InChI code 1S/C8H7N3OS/c9-11-8(12)6-3-7-5(4-10-6)1-2-13-7/h1-4H,9H2,(H,11,12) . This indicates that the molecule consists of a thieno[3,2-c]pyridine ring attached to a carbohydrazide group .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Characterization
Thieno[3,2-c]pyridine-6-carbohydrazide derivatives are synthesized through reactions involving thioxopyridine carbonitrile derivatives, leading to thieno[2,3-b]pyridines. These compounds serve as synthons for the preparation of various heterocyclic compounds such as N-phenylmethylenethieno[2,3-b]pyridine-2-carbohydrazides and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidinones, among others. The structural elucidation of these new compounds is achieved through IR, 1H NMR, mass spectra, and elemental analyses, highlighting their potential for further chemical investigations and applications (Abdel-fattah et al., 2008).
Antibacterial Activity
Some novel thieno[2,3-c]pyridazines, derived from reactions involving 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, have been evaluated for their antibacterial activities. These studies provide insights into the antibacterial properties of thieno[3,2-c]pyridine-6-carbohydrazide derivatives, indicating their potential use in developing new antibacterial agents (Al-Kamali et al., 2014).
Antiproliferative Activity
Thieno[3,2-c]pyridine-6-carbohydrazide derivatives have been explored for their antiproliferative activities, particularly against human cancer cell lines. Modifications to the thieno[2,3-b]pyridine core structure have resulted in compounds exhibiting potent biological activity, demonstrating their potential as anticancer agents. The exploration of different functional groups and heterocycles has been crucial in identifying compounds with enhanced activities and improved solubility, contributing to the development of new therapeutic agents (van Rensburg et al., 2017).
Heterocyclic Synthesis
The utility of thieno[3,2-c]pyridine-6-carbohydrazide in the synthesis of complex heterocyclic compounds has been demonstrated through various reactions leading to the formation of Schiff bases, pyrimidinones, and other polyheterocyclic structures. These reactions underscore the versatility of thieno[3,2-c]pyridine-6-carbohydrazide derivatives as intermediates in organic synthesis, paving the way for the creation of novel compounds with potential biological and chemical applications (Elneairy et al., 2006).
properties
IUPAC Name |
thieno[3,2-c]pyridine-6-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-11-8(12)6-3-7-5(4-10-6)1-2-13-7/h1-4H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLFEIWQABAIMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CC(=NC=C21)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-c]pyridine-6-carbohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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